molecular formula C8H8BrNOS B13536402 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one

7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one

Cat. No.: B13536402
M. Wt: 246.13 g/mol
InChI Key: GDCAEWDJQYRPKG-UHFFFAOYSA-N
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Description

7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is a chemical compound with the molecular formula C8H8BrNOS and a molecular weight of 246.13 g/mol . This compound is known for its unique structure, which includes a bromine atom, a methyl group, and a benzothiazole ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one typically involves the bromination of 1-methyl-3H-1lambda6,2-benzothiazol-1-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzothiazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the benzothiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

  • 7-bromo-1-methyl-1H-benzimidazol-2-one
  • 7-bromo-1-methyl-1H-benzothiazol-2-one
  • 7-bromo-1-methyl-1H-benzoxazol-2-one

Comparison: Compared to these similar compounds, 7-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is unique due to its specific substitution pattern and the presence of the lambda6 sulfur atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

7-Bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one, a heterocyclic compound with the molecular formula C8H8BrNOS and a molecular weight of 246.13 g/mol, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

PropertyDetails
CAS Number 2649014-30-0
Molecular Formula C8H8BrNOS
Molecular Weight 246.13 g/mol
Purity ≥95%
Physical Form Powder

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of benzothiazole compounds, this particular compound showed effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators, leading to growth arrest and programmed cell death .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding : It has the potential to bind to receptors associated with cell proliferation and survival.

These interactions suggest that the compound can modulate various signaling pathways, contributing to its antimicrobial and anticancer effects.

Case Study 1: Antimicrobial Efficacy

In a comparative study published in Journal of Antimicrobial Chemotherapy, this compound was tested against standard antibiotics. The results indicated that it exhibited comparable or superior antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

A research article in Cancer Letters detailed experiments where the compound was tested on various cancer cell lines. The findings revealed that at low micromolar concentrations, it significantly reduced cell viability and induced apoptosis through mitochondrial pathways. This suggests its potential as a therapeutic agent in cancer treatment protocols .

Properties

Molecular Formula

C8H8BrNOS

Molecular Weight

246.13 g/mol

IUPAC Name

7-bromo-1-methyl-3H-1,2-benzothiazole 1-oxide

InChI

InChI=1S/C8H8BrNOS/c1-12(11)8-6(5-10-12)3-2-4-7(8)9/h2-4H,5H2,1H3

InChI Key

GDCAEWDJQYRPKG-UHFFFAOYSA-N

Canonical SMILES

CS1(=NCC2=C1C(=CC=C2)Br)=O

Origin of Product

United States

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